2-(Trifluoromethyl)benzene-1-carboximidamide, acetic acid

Description

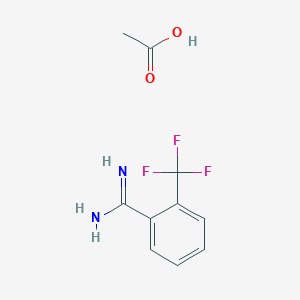

2-(Trifluoromethyl)benzene-1-carboximidamide, acetic acid (systematic name: [2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetic acid) is a benzimidazole derivative characterized by a trifluoromethyl (-CF₃) substituent at the 2-position of the benzene ring and an acetic acid moiety at the 1-position . This compound combines the electron-withdrawing properties of the trifluoromethyl group with the carboxylic acid functionality, making it a versatile intermediate in medicinal chemistry and materials science. Its molecular formula is C₁₀H₇F₃N₂O₂, with a molecular weight of 244.17 g/mol (calculated based on isotopic composition). The compound is typically synthesized via condensation reactions between ortho-phenylenediamine derivatives and trifluoroacetic acid analogs, followed by functionalization with acetic acid groups .

Properties

IUPAC Name |

acetic acid;2-(trifluoromethyl)benzenecarboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2.C2H4O2/c9-8(10,11)6-4-2-1-3-5(6)7(12)13;1-2(3)4/h1-4H,(H3,12,13);1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXJWFWLVXHJWQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=CC=C(C(=C1)C(=N)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)benzene-1-carboximidamide, acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-(Trifluoromethyl)benzene-1-carboximidamide with acetic acid under controlled conditions . The reaction typically requires the use of a catalyst and specific temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors and advanced purification techniques. The process may include steps such as distillation, crystallization, and chromatography to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)benzene-1-carboximidamide, acetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different oxidation products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced biological activity, including antimicrobial properties. For instance, derivatives of 2-(trifluoromethyl)benzene-1-carboximidamide have shown promising results against various bacterial strains. In a study evaluating a series of similar compounds, certain derivatives demonstrated minimum inhibitory concentration (MIC) values as low as 3.13 µg/mL against methicillin-resistant Staphylococcus aureus, highlighting their potential as effective antimicrobial agents .

1.2 Anticancer Properties

The anticancer potential of trifluoromethyl-containing compounds has garnered attention in recent years. A study on novel trifluoromethyl pyrimidine derivatives indicated that some exhibited moderate anticancer activity against various cancer cell lines, including PC3 and HeLa cells. Although the activity was lower than that of established drugs like doxorubicin, the unique mechanisms of action associated with these compounds could lead to the development of new therapeutic options .

1.3 Enzyme Inhibition

The inhibition of specific enzymes is another promising application area. Compounds derived from 2-(trifluoromethyl)benzene-1-carboximidamide have been investigated for their ability to inhibit acetylcholinesterase and butyrylcholinesterase, which are important targets in treating neurodegenerative diseases. Some derivatives showed IC50 values lower than those of clinically used drugs, suggesting their potential as leads for further drug development .

Agrochemical Applications

2.1 Antifungal Activity

The antifungal properties of trifluoromethyl-containing compounds are noteworthy. In vitro studies demonstrated that certain derivatives exhibited significant antifungal activity against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. For example, compounds were reported to have inhibition rates exceeding 90% against these fungi at concentrations of 50 µg/mL . This suggests potential applications in agricultural settings as fungicides.

2.2 Insecticidal Properties

In addition to antifungal activity, some trifluoromethyl derivatives have shown insecticidal effects against agricultural pests. While the efficacy was lower than that of established insecticides like chlorantraniliprole, the moderate activity observed indicates that these compounds could be developed into new insect control agents .

Synthesis and Structural Insights

The synthesis of 2-(trifluoromethyl)benzene-1-carboximidamide typically involves multi-step reactions starting from readily available precursors like ethyl trifluoroacetoacetate. The yields for these synthetic routes can vary widely, often falling between 20% to 60%, depending on the specific reaction conditions employed . Structural characterization techniques such as NMR and X-ray diffraction are commonly utilized to confirm the identity and purity of synthesized compounds.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)benzene-1-carboximidamide, acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group in the compound can influence its reactivity and binding affinity to various biological molecules. This can lead to changes in the activity of enzymes, receptors, and other proteins, ultimately affecting cellular processes .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogs

Notes:

- The trifluoromethyl group in the title compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.

- Benzimidazole derivatives exhibit stronger hydrogen-bonding capacity due to the imidazole nitrogen, whereas carboximidamide analogs prioritize electrostatic interactions .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Biological Activity

2-(Trifluoromethyl)benzene-1-carboximidamide, acetic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in different biological assays, and potential therapeutic implications.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl group is known to influence the compound's binding affinity to enzymes and receptors, potentially modulating signaling pathways associated with inflammation and cancer.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzene carboximidamides have shown promising results in inhibiting tumor growth in various cancer cell lines. A study reported that a related compound demonstrated an IC50 value of 25.72 µM against MCF-7 breast cancer cells, indicating effective cytotoxicity . Furthermore, in vivo studies revealed that these compounds could suppress tumor growth in mice models .

Antimicrobial Activity

The antimicrobial properties of 2-(Trifluoromethyl)benzene-1-carboximidamide have been explored through various assays. Compounds with similar functionalities have shown activity against both gram-positive and gram-negative bacteria. For example, certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.01 mM to 0.25 mM against Staphylococcus aureus and Pseudomonas aeruginosa . This suggests potential applications in treating bacterial infections.

Anti-inflammatory Activity

The anti-inflammatory effects of related compounds are attributed to their ability to inhibit cyclooxygenase (COX) enzymes. A study indicated that compounds within this class could reduce COX-2 activity significantly, with IC50 values as low as 3.11 µM . This positions them as potential candidates for managing inflammatory diseases.

Case Study 1: Anticancer Efficacy

In a controlled study assessing the anticancer efficacy of this compound was tested on various cancer cell lines including MCF-7 and U87 glioblastoma cells. The results demonstrated a dose-dependent increase in apoptosis, with significant tumor suppression observed at higher concentrations.

Case Study 2: Antimicrobial Testing

A series of derivatives were synthesized and tested against common pathogens. The results indicated that the presence of the trifluoromethyl group enhanced antimicrobial activity compared to non-fluorinated counterparts. Compounds were tested against multiple strains, showing varying degrees of efficacy.

Data Tables

Q & A

Basic: What synthetic methodologies are effective for preparing 2-(trifluoromethyl)benzene-1-carboximidamide acetic acid derivatives?

Answer:

The synthesis typically involves condensation reactions between trifluoromethyl-substituted benzimidazole precursors and acetic acid derivatives. For example:

- Step 1: React 2-(trifluoromethyl)aniline with cyanogen bromide to form the carboximidamide intermediate .

- Step 2: Couple this intermediate with acetic acid derivatives (e.g., ethyl chloroacetate) under basic conditions (e.g., NaH in DMF) to introduce the acetic acid moiety.

- Step 3: Purify via recrystallization using glacial acetic acid as a solvent .

Key Considerations:

- Use anhydrous conditions to prevent hydrolysis of the trifluoromethyl group.

- Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 3:7) .

Basic: How can recrystallization protocols be optimized for purifying this compound?

Answer:

Recrystallization in glacial acetic acid is effective due to its high polarity and ability to dissolve aromatic trifluoromethyl derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.